1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate
Overview
Description
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate: is a compound known for its role as a precursor to N-heterocyclic carbenes (NHCs). These carbenes are widely used as ligands in homogeneous catalysis due to their strong σ-donating and weak π-accepting properties. The compound is characterized by its high stability and resistance to dimerization, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate is the transition metal catalysts in organic synthesis . This compound acts as a ligand , forming a complex with the metal catalyst, and plays a crucial role in facilitating various catalytic reactions .
Mode of Action
This compound, also known as IPr·CO2, is a type of N-heterocyclic carbene (NHC) . It interacts with its targets by donating electron pairs to the metal catalyst, forming a strong metal-carbene bond . This enhances the catalytic activity and selectivity of the metal catalyst, leading to improved reaction efficiency .
Biochemical Pathways
The compound is involved in various cross-coupling reactions , such as the Suzuki-Miyaura reaction . It facilitates the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of complex organic molecules, which are essential in various fields, including pharmaceuticals and materials science .
Pharmacokinetics
Its stability and reactivity in different solvents and under various conditions are crucial for its role in catalysis .
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules, contributing to advancements in various fields, such as the development of new drugs and materials .
Action Environment
The action of this compound is influenced by various environmental factors, including the type of metal catalyst , solvent , temperature , and atmosphere . These factors can affect the stability of the compound and its efficiency in catalyzing reactions .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . These complexes exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications .
Molecular Mechanism
It is known to be involved in the synthesis of NHC Copper (I) complexes
Temporal Effects in Laboratory Settings
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate exhibits excellent thermal stability . It can withstand high temperatures without decomposition or degradation, making it suitable for use in thermal processes and reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate can be synthesized through the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with carbon dioxide. The reaction typically involves the use of a base such as potassium tert-butoxide (KO-t-Bu) in an inert atmosphere to prevent moisture and oxygen interference .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with scaled-up reaction vessels and optimized conditions to ensure high yield and purity. The compound is often produced in solid form and stored under inert gas to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate primarily undergoes reactions typical of N-heterocyclic carbenes, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to generate free carbenes.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal-carbene complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Metal salts such as palladium acetate (Pd(OAc)₂) or rhodium chloride (RhCl₃) under inert conditions.
Major Products:
Oxidation: Imidazolium salts.
Reduction: Free N-heterocyclic carbenes.
Substitution: Metal-carbene complexes.
Scientific Research Applications
1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: A precursor to the free carbene, used in similar catalytic applications.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Another NHC precursor with slightly different steric and electronic properties.
IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A highly hindered NHC ligand widely used in homogeneous catalysis.
Uniqueness: 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate is unique due to its high stability and resistance to dimerization, making it an excellent precursor for generating free N-heterocyclic carbenes. Its ability to form stable metal-carbene complexes under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2/c1-17(2)21-11-9-12-22(18(3)4)25(21)29-15-16-30(27(29)28(31)32)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFHWSQOLOIECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2C(=O)[O-])C3=C(C=CC=C3C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580837 | |
Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917604-39-8 | |
Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the catalytic activity of IPr-CO2 in cyclic carbonate synthesis be enhanced, and if so, how?
A2: Yes, the catalytic activity of IPr-CO2 in the synthesis of cyclic carbonates from CO2 and epoxides can be significantly improved through the introduction of an electrophile, such as SalenAlEt. [] This enhancement arises from a synergistic effect termed "intermolecular cooperative catalysis," where the binary components work in tandem to facilitate the reaction. [] While the exact mechanism of this cooperation requires further investigation, the findings highlight the potential for tailoring reaction conditions and catalyst systems to optimize cyclic carbonate production using IPr-CO2.
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